molecular formula C23H20N4O4S2 B11207844 1-(3-Acetylphenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-benzothiazol-5-YL]urea

1-(3-Acetylphenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-benzothiazol-5-YL]urea

Cat. No.: B11207844
M. Wt: 480.6 g/mol
InChI Key: UHOAPBXUPASCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Acetylphenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-benzothiazol-5-YL]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-benzothiazol-5-YL]urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: Starting from 2-aminothiophenol and a suitable aldehyde or ketone.

    Sulfonamide Formation: Reacting the benzothiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base.

    Urea Formation: Coupling the sulfonamide with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-benzothiazol-5-YL]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-[2-(4-methylbenzenesulfonamido)-1,3-benzothiazol-5-YL]urea would depend on its specific biological target. Generally, such compounds may:

    Inhibit Enzymes: By binding to the active site and preventing substrate interaction.

    Modulate Receptors: By acting as agonists or antagonists.

    Interact with DNA/RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H20N4O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzothiazol-5-yl]urea

InChI

InChI=1S/C23H20N4O4S2/c1-14-6-9-19(10-7-14)33(30,31)27-23-26-20-13-18(8-11-21(20)32-23)25-22(29)24-17-5-3-4-16(12-17)15(2)28/h3-13H,1-2H3,(H,26,27)(H2,24,25,29)

InChI Key

UHOAPBXUPASCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=CC(=C3)NC(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.